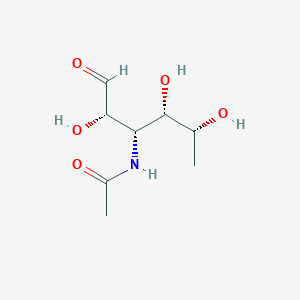
N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(ethylsulphonyl)benzyl chloride with 1-methylpyrrolidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylsulphonyl group can be oxidized to form sulfone derivatives.
Reduction: The aromatic rings can undergo reduction reactions to form more saturated compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions to achieve substitution at the benzyl position.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride has been explored for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(Methylsulfonyl)phenyl)benzylamine: Similar structure but with a methylsulfonyl group instead of an ethylsulphonyl group.
N-(4-(Ethylsulfonyl)phenyl)benzylamine: Similar structure but without the pyrrolidine moiety.
N-(4-(Ethylsulfonyl)phenyl)benzylpyrrolidine: Similar structure but without the methylamine group.
Uniqueness
N-((4-(Ethylsulphonyl)phenyl)benzyl)-1-methylpyrrolidine-2-methylamine monohydrochloride is unique due to the combination of its ethylsulphonyl group, benzyl moiety, and pyrrolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Eigenschaften
CAS-Nummer |
93980-95-1 |
|---|---|
Molekularformel |
C21H29ClN2O2S |
Molekulargewicht |
409.0 g/mol |
IUPAC-Name |
1-(4-ethylsulfonylphenyl)-N-[(1-methylpyrrolidin-2-yl)methyl]-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C21H28N2O2S.ClH/c1-3-26(24,25)20-13-11-18(12-14-20)21(17-8-5-4-6-9-17)22-16-19-10-7-15-23(19)2;/h4-6,8-9,11-14,19,21-22H,3,7,10,15-16H2,1-2H3;1H |
InChI-Schlüssel |
CTNVRBUSYTVCHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC3CCCN3C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)
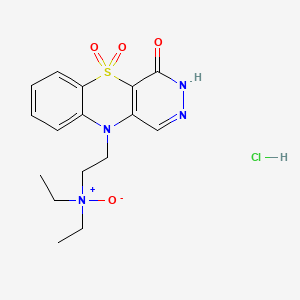
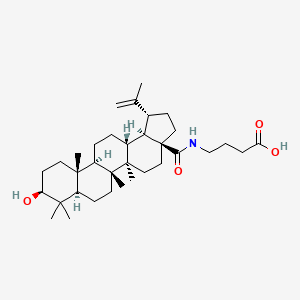
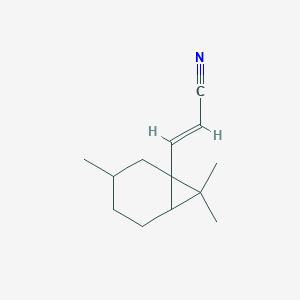
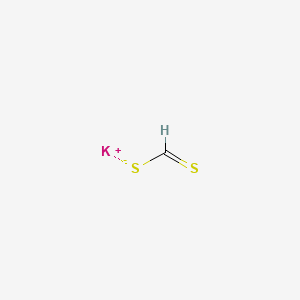
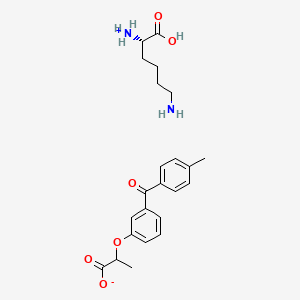
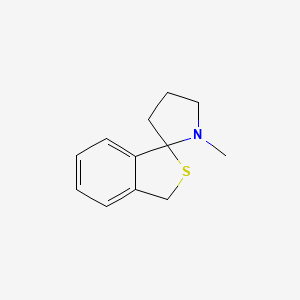

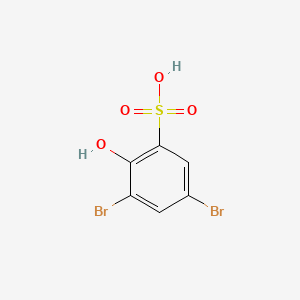
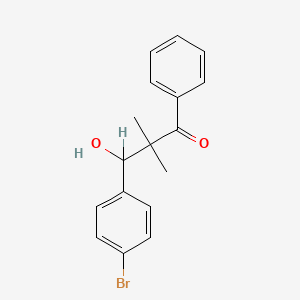
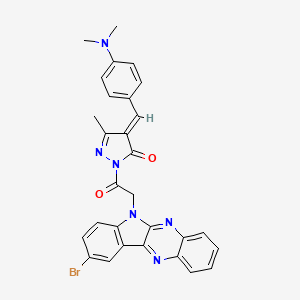

![barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B15184771.png)
